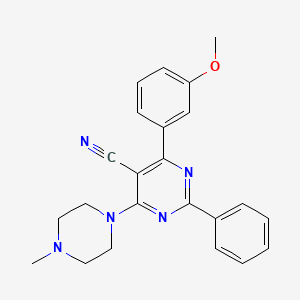
4-(3-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile, also known as MMPP, is a novel small molecule compound that has been widely studied in recent years. This compound has a wide range of applications in the field of medicinal chemistry, including synthesis, drug design, and pharmacology. The aim of
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(3-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile' involves the reaction of 3-methoxybenzaldehyde with ethyl cyanoacetate to form ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. This intermediate is then reacted with guanidine hydrochloride and 4-methylpiperazine to form the desired compound.
Starting Materials
3-methoxybenzaldehyde, ethyl cyanoacetate, guanidine hydrochloride, 4-methylpiperazine
Reaction
Step 1: React 3-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base catalyst to form ethyl 3-(3-methoxyphenyl)-3-oxopropanoate., Step 2: React ethyl 3-(3-methoxyphenyl)-3-oxopropanoate with guanidine hydrochloride in the presence of a base catalyst to form an intermediate., Step 3: React the intermediate with 4-methylpiperazine in the presence of a base catalyst to form the final product, 4-(3-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile.
科学研究应用
4-(3-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile has been widely studied for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory and anti-bacterial properties, and has been studied for its potential use in treating bacterial infections. Additionally, 4-(3-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile has been studied for its potential use in cancer research, as it has been found to be a potent inhibitor of several cancer-related enzymes. Furthermore, 4-(3-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile has been studied for its potential use in drug design, as it has been found to be a potent inhibitor of several drug targets.
作用机制
4-(3-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile has been found to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and matrix metalloproteinase-9 (MMP-9). By inhibiting these enzymes, 4-(3-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile is able to reduce inflammation and prevent the formation of cancerous cells. Additionally, 4-(3-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile has been found to act as a competitive inhibitor of several drug targets, including the estrogen receptor (ER), androgen receptor (AR), and progesterone receptor (PR).
生化和生理效应
4-(3-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the pathogenesis of several diseases. Additionally, 4-(3-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile has been found to inhibit the growth of several cancer cell lines, including breast, ovarian, and lung cancer cells. Furthermore, 4-(3-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile has been found to have anti-bacterial and anti-fungal properties, and has been found to be effective against several bacterial and fungal infections.
实验室实验的优点和局限性
4-(3-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile has several advantages for use in laboratory experiments. First, it is a relatively stable compound, making it suitable for storage and transportation. Additionally, it is a potent inhibitor of several enzymes and drug targets, making it a useful tool for drug design and cancer research. However, 4-(3-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile also has several limitations. For example, it is a relatively small molecule, making it difficult to synthesize in large quantities. Additionally, it is relatively expensive, making it difficult to use in large-scale experiments.
未来方向
4-(3-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile has a wide range of potential applications in the field of medicinal chemistry. In the future, researchers will continue to study its potential use in drug design, cancer research, and other areas. Additionally, researchers will continue to explore its potential use in the treatment of bacterial and fungal infections. Furthermore, researchers will continue to investigate its potential use as an anti-inflammatory agent, as well as its potential for use in the treatment of other diseases. Finally, researchers will continue to explore its potential for use in other areas, such as cosmetics and food production.
属性
IUPAC Name |
4-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O/c1-27-11-13-28(14-12-27)23-20(16-24)21(18-9-6-10-19(15-18)29-2)25-22(26-23)17-7-4-3-5-8-17/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMLQGZHXOSJCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC(=CC=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

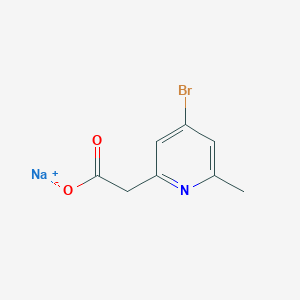
![2-methyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2899315.png)
![{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone](/img/structure/B2899317.png)
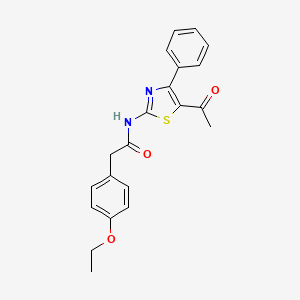
![4-[[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2899319.png)
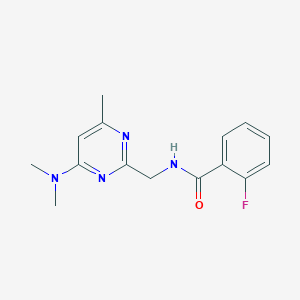
![6-(2,2-dimethoxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2899323.png)
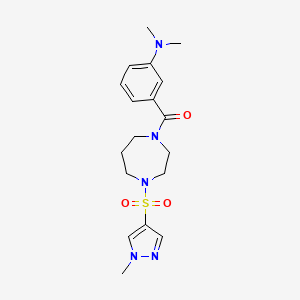
![Methyl 4-((9-cyclopropyl-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2899325.png)
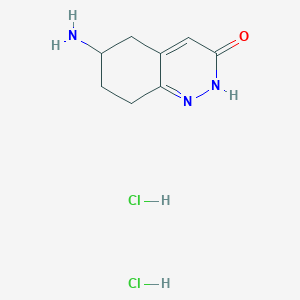
![N-(4-bromobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2899329.png)
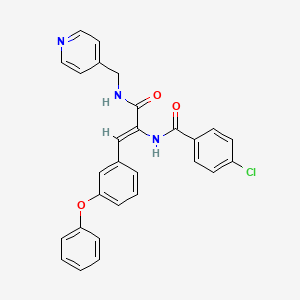
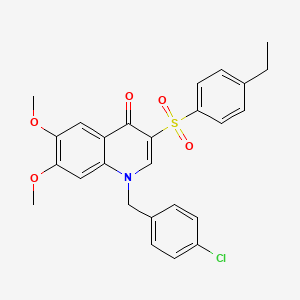
![3-[2-(dimethylamino)ethyl]-1H-indol-5-amine;dihydrochloride](/img/structure/B2899336.png)